Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate
Overview
Description
Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate is an organic compound with a complex structure that includes a dichlorophenyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with ethyl 2-methoxy-2-methyl-3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methyl-3-oxopropanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate, with CAS Number 145592-12-7, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on diverse sources.
- Molecular Formula : C₁₃H₁₅Cl₂N O₄
- Molecular Weight : 320.16 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that this compound may exhibit comparable activities.
Case Study: Antimicrobial Testing
A study involving structurally related compounds demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The results indicated that derivatives with similar substituents showed effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |
---|---|---|---|
Compound A | 15.62 | 31.25 | S. aureus |
Compound B | 7.81 | 15.62 | E. coli |
This compound (hypothetical) | TBD | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) have shown varying degrees of cytotoxicity for related compounds.
Findings from Cytotoxicity Tests
In a comparative analysis, some derivatives exhibited low cytotoxicity at concentrations below 100 µM, while others showed increased cell viability at similar concentrations . The table below summarizes the cytotoxic effects observed in these studies:
Dose (µM) | L929 Cell Viability (%) after 24h | A549 Cell Viability (%) after 48h |
---|---|---|
200 | 68 | 73 |
100 | 92 | 79 |
50 | 96 | 97 |
12 | 109 | 141 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Similar compounds have been shown to disrupt bacterial cell membranes and inhibit key metabolic pathways essential for bacterial growth .
Proposed Mechanisms
- Membrane Disruption : The presence of the dichlorophenyl group may enhance lipophilicity, allowing the compound to integrate into bacterial membranes.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cell wall synthesis or metabolic pathways could contribute to its antimicrobial effects.
- Biofilm Disruption : Some derivatives have shown efficacy in disrupting biofilm formation, which is critical in treating chronic infections.
Properties
IUPAC Name |
ethyl 3-(3,5-dichloroanilino)-2-methoxy-2-methyl-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-4-20-12(18)13(2,19-3)11(17)16-10-6-8(14)5-9(15)7-10/h5-7H,4H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSNDASZMGIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145592-12-7 | |
Record name | ethyl 2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxy-2-methylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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